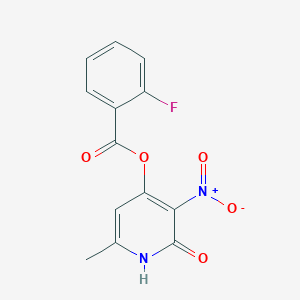

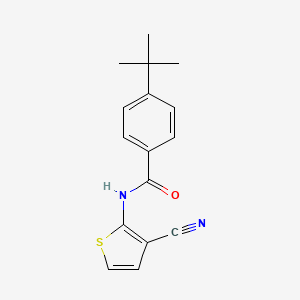

![molecular formula C11H15ClN2 B2518575 4-[1-(乙氨基)乙基]苯甲腈盐酸盐 CAS No. 1173033-87-8](/img/structure/B2518575.png)

4-[1-(乙氨基)乙基]苯甲腈盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical properties, which can provide insights into the behavior of similar compounds. The first paper discusses the reaction of a related compound with benzonitrile, leading to the formation of a stable α-amino lithium imide . The second paper describes the synthesis and evaluation of piperidine derivatives, which share some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves the introduction of amino groups to the benzonitrile moiety. In the first paper, the reaction of a dimethylaminoethyl derivative with benzonitrile results in a tetrameric α-amino lithium imide . This suggests that similar synthetic routes could be explored for the synthesis of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride, potentially involving the use of lithium intermediates. The second paper details the synthesis of piperidine derivatives, which includes the introduction of benzoylaminoethyl groups to the piperidine ring . This provides a precedent for the synthesis of related compounds through the modification of nitrogen-containing rings.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as demonstrated by the tetrameric cubane structure of the α-amino lithium imide described in the first paper . The stability of this structure is attributed to the chelation of metal centers by tertiary amino functions. This information could be relevant when considering the molecular structure of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride, as the presence of amino groups could influence the overall stability and conformation of the molecule.

Chemical Reactions Analysis

The first paper provides insight into the chemical reactivity of benzonitrile derivatives, indicating that the formation of the α-amino lithium imide inhibits the cyclotrimerization of benzonitrile . This suggests that the presence of aminoethyl groups in the compound of interest could similarly affect its reactivity, potentially inhibiting or altering its participation in cyclotrimerization or other polymerization reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride are not directly discussed, the papers provide information on related compounds. The second paper mentions that the introduction of bulky moieties and the basic quality of the nitrogen atom are crucial for the anti-acetylcholinesterase activity of the synthesized piperidine derivatives . This implies that the physical properties such as solubility, and chemical properties like basicity and steric effects, are important factors to consider when analyzing the properties of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride.

科学研究应用

合成和化学转化

- 4-羟基苯甲腈用作合成乙基 2-(3-氰基-4-羟基苯基)-4-甲基噻唑-5-羧酸酯的前体,后者是用于治疗痛风的药物非布索坦合成的关键中间体 (W. Shaojie, 2010).

- 包括类似于 4-[1-(乙氨基)乙基]苯甲腈的衍生物在内的苯甲腈化合物在水中水解,通过苯甲酰胺中间体形成苯甲酸。此过程受温度和 pH 值的影响,在环境化学中得到应用 (S. Masunaga, N. Wolfe, K. Hayase, 1995).

光物理和生物学研究

- 与 4-[1-(乙氨基)乙基]苯甲腈在结构上相关的 4-((E)-2-亚苄基肼基)苯甲腈衍生物已对其光物理性质和体外细胞毒性进行了研究。这些化合物在癌症研究和光生物学中具有潜在的应用 (Kamini Tripathi et al., 2019).

电化学和材料科学

- 涉及结构与 4-[1-(乙氨基)乙基]苯甲腈相似的 (烷基氨基)苯甲腈的研究探索了它们在激发态分子内电荷转移反应中的电解质浓度和离子尺寸依赖性。这在分子电子学和材料科学等领域具有影响 (Tuhin Pradhan, R. Biswas, 2007).

催化

- 在蒙脱石 K10 黏土上催化苯甲酸甲酯和 NH3 转化为苯甲腈和酰胺,涉及苯甲腈衍生物,这指向了在绿色化学和工业催化中的应用 (A. Wali et al., 1998).

属性

IUPAC Name |

4-[1-(ethylamino)ethyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-3-13-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9,13H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFMBKJCSBIHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CC=C(C=C1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

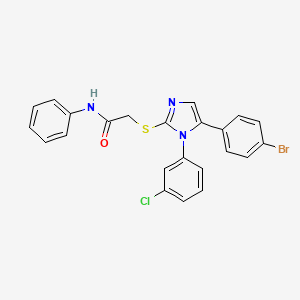

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

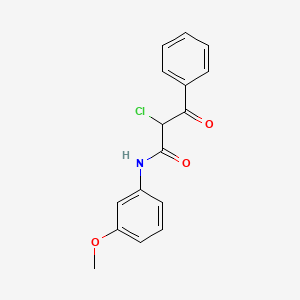

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)

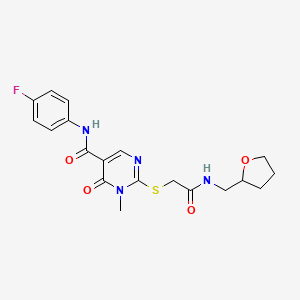

![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)

![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)

![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)